Potassium O-pentan-2-yl carbonodithioate
Description
Potassium O-pentan-2-yl carbonodithioate is a potassium salt of a carbonodithioic acid ester, characterized by the pentan-2-yl (sec-pentyl) group attached to the oxygen atom of the dithiocarbonate moiety. Its general structure is K⁺[S₂C-O-(CH₂)₂CH(CH₃)]⁻. This compound belongs to the xanthate family, which are widely used in organic synthesis, coordination chemistry, and industrial applications (e.g., flotation agents in mining). While direct data on this specific compound is scarce in the literature, its properties and reactivity can be inferred from structurally analogous potassium O-alkyl carbonodithioates, such as O-ethyl, O-pentyl, and O-cyclohexyl derivatives .
Properties
CAS No. |
71316-26-2 |
|---|---|
Molecular Formula |
C6H11KOS2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
potassium;pentan-2-yloxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.K/c1-3-4-5(2)7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MPKDOJKIBYZQDA-UHFFFAOYSA-M |
SMILES |
CCCC(C)OC(=S)[S-].[K+] |
Canonical SMILES |
CCCC(C)OC(=S)[S-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise from the alkyl chain length and branching:
- Potassium O-ethyl carbonodithioate (C₃H₅KOS₂, MW 160.30): A shorter, linear alkyl chain confers higher polarity and solubility in polar solvents (e.g., water, ethanol). It has a melting point of 209–214°C .
- Potassium O-pentan-2-yl carbonodithioate (inferred: C₆H₁₁KOS₂, MW ~210.4): The branched pentan-2-yl group introduces steric hindrance and reduced polarity, likely lowering water solubility compared to the ethyl analog. Its melting point is expected to be lower due to decreased ionic character.
- S-Cyclohexyl O-ethyl carbonodithioate (C₉H₁₅KOS₂, MW 242.4): The bulky cyclohexyl group further reduces solubility in aqueous media but enhances lipophilicity, making it suitable for reactions in non-polar solvents .
Data Table: Comparative Analysis of Potassium O-Alkyl Carbonodithioates
Research Findings and Trends
- Steric Effects : Branched alkyl chains (e.g., pentan-2-yl) reduce reactivity in nucleophilic substitutions but improve stability in storage .
- Solubility : Longer chains enhance compatibility with organic phases, as seen in HFIP-mediated hydrosulfenylation reactions using O-ethyl derivatives .
- Thermal Stability : Ethyl derivatives exhibit higher thermal stability due to stronger ionic interactions, whereas bulkier analogs may decompose at lower temperatures.
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